3-Fluoro-4-nitrobenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on the benzene ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
3-Fluoro-4-nitrobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-4-nitrobenzenesulfonyl chloride is primarily used in the preparation of potent Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophilic sites on its target proteins . The introduction of the nitro and fluoro groups may enhance the electrophilicity of the compound, facilitating its interaction with its targets .
Biochemical Pathways
The compound’s role in the inhibition of Bcl-2/Bcl-xL suggests that it affects the apoptotic pathway . By inhibiting these proteins, the compound may promote apoptosis, or programmed cell death, which is often suppressed in cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of Bcl-2/Bcl-xL proteins, leading to the promotion of apoptosis . This can result in the death of cancer cells, contributing to its potential antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react violently with water, releasing toxic gas . Therefore, it must be handled and stored carefully to prevent unwanted reactions. Additionally, factors such as pH and temperature could potentially affect its reactivity and stability .
Disclaimer: Always refer to safety data sheets and consult with a qualified professional for handling and usage guidelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-nitrobenzene. One common method includes the reaction of 3-fluoro-4-nitrobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzenesulfonyl chloride: Similar structure but with different substitution pattern.
3-Fluoro-2-nitrobenzenesulfonyl chloride: Differing position of the nitro group.
4-Nitrobenzenesulfonyl chloride: Lacks the fluorine atom, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-nitrobenzenesulfonyl chloride is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
3-fluoro-4-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFUSFNPBRQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574500 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86156-93-6 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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